![molecular formula C13H22N2O2 B1459327 Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate CAS No. 1232152-74-7](/img/structure/B1459327.png)
Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1232152-74-7 . It has a molecular weight of 238.33 . The IUPAC name for this compound is tert-butyl 4-(3-butynyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H22N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 238.33 . The compound is in liquid form . The storage temperature is room temperature .Scientific Research Applications
Crystal Structure and Synthesis
Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate and its derivatives have been synthesized and characterized, revealing their potential in pharmacological and chemical research. The sterically congested piperazine derivative demonstrates novel chemistry with a synthetically useful nitrogen atom, offering a pharmacologically relevant core (Gumireddy et al., 2021). Another derivative was synthesized through a condensation reaction, characterized by various spectroscopic methods, and confirmed by single-crystal XRD data. This compound showed moderate antibacterial and anthelmintic activity, hinting at its potential in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).
Molecular Structure
The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into the bond lengths and angles typical for this class of compounds, which could be crucial for designing molecules with desired biological activities (Mamat et al., 2012).
Biological Evaluation
Two derivatives, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized, characterized, and their crystal structures provided. They were screened for antibacterial and antifungal activities, showing moderate activity. This suggests their potential use in developing new antimicrobial agents (Kulkarni et al., 2016).
Anticorrosive Behaviour
A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrated significant anticorrosive properties on carbon steel in corrosive media, offering insights into the development of new corrosion inhibitors (Praveen et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-but-3-ynylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBBLLCYPXUQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate | |
CAS RN |
1232152-74-7 | |
Record name | tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.